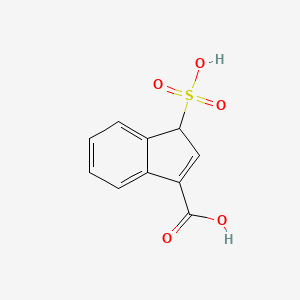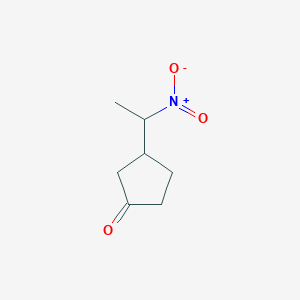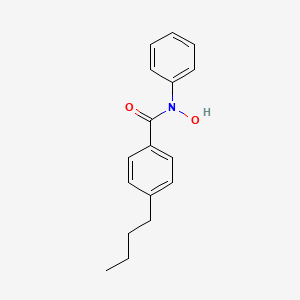
2,5,7-Trinitro-9H-fluorene-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7-Trinitro-9H-fluorene-4-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups and a carbonitrile group attached to a fluorene backbone
Méthodes De Préparation
The synthesis of 2,5,7-Trinitro-9H-fluorene-4-carbonitrile typically involves nitration reactions. One common method includes the nitration of fluorene derivatives under controlled conditions using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully monitored to achieve the desired product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
2,5,7-Trinitro-9H-fluorene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions, such as nucleophilic aromatic substitution.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the type of reaction and the conditions employed.
Applications De Recherche Scientifique
2,5,7-Trinitro-9H-fluorene-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,5,7-Trinitro-9H-fluorene-4-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
2,5,7-Trinitro-9H-fluorene-4-carbonitrile can be compared with other similar compounds, such as:
- 9-(4-Methoxy-benzylidene)-2,5,7-trinitro-9H-fluorene-4-carbonitrile
- 9-(4-Chloro-benzylidene)-2,5,7-trinitro-9H-fluorene-4-carbonitrile
These compounds share a similar fluorene backbone with different substituents, which can influence their reactivity and applications
Propriétés
Numéro CAS |
141606-47-5 |
|---|---|
Formule moléculaire |
C14H6N4O6 |
Poids moléculaire |
326.22 g/mol |
Nom IUPAC |
2,5,7-trinitro-9H-fluorene-4-carbonitrile |
InChI |
InChI=1S/C14H6N4O6/c15-6-9-4-10(16(19)20)2-7-1-8-3-11(17(21)22)5-12(18(23)24)14(8)13(7)9/h2-5H,1H2 |
Clé InChI |
AMERZPLZDJLHST-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])C#N)C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)

![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
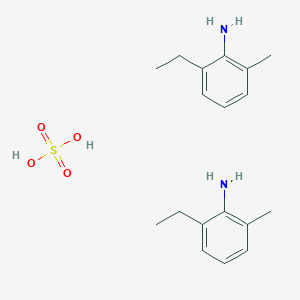
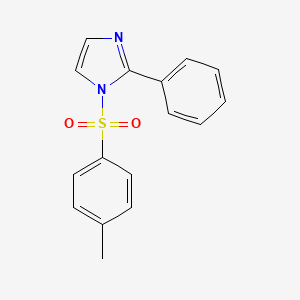
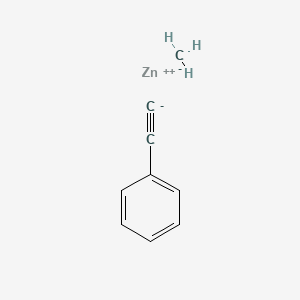
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
